molecular formula C4H4O4 B089658 Formylpyruvate CAS No. 1069-50-7

Formylpyruvate

Cat. No. B089658
CAS RN: 1069-50-7
M. Wt: 116.07 g/mol
InChI Key: YEZSWHPLZBZVLH-UHFFFAOYSA-N
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Description

Formylpyruvate, also known as 2,4-Dioxobutanoic acid, is a chemical compound with the molecular formula C4H4O4 . It has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da .


Synthesis Analysis

The synthesis of Formylpyruvate involves a series of biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .


Molecular Structure Analysis

The molecular structure of Formylpyruvate is represented by the formula C4H4O4 . The InChI representation of its structure is InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) .


Chemical Reactions Analysis

Formylpyruvate is involved in various chemical reactions. For instance, in the last step of glycolysis, Pyruvate kinase catalyzes the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid .


Physical And Chemical Properties Analysis

Formylpyruvate has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Sialic Acid Assay : β-Formylpyruvic acid, derived from sialic acids, is used in the thiobarbituric acid assay. This assay measures the release of bound sialic acid by sialidase and distinguishes sialic acids from other sugar acids found in bacteria (Warren, 1959).

  • Microbial Metabolism of Pyridine Ring : In the study of Agrobacterium sp. metabolism, formylpyruvate was identified as a metabolic product. The study sheds light on the microbial utilization of pyridine compounds, expanding the understanding of microbial metabolic pathways (Watson, Houghton, & Cain, 1974).

  • 4-Hydroxyphenylpyruvate Dioxygenase Studies : Research on human liver 4-hydroxyphenylpyruvate dioxygenase provides insights into the enzyme's kinetics and reaction mechanisms, important for understanding metabolic disorders (Rundgren, 1977).

  • Spray Reagent for Sugars and Acids : β-Formylpyruvic acid from periodate oxidation products is used in assays for sugars and acids. This application in analytical chemistry enhances the detection and study of these compounds (Warren, 1960).

  • Formic Acid in Prebiotic Chemistry : Formic acid is investigated for its potential as a prebiotic reducing agent. Understanding its interactions and transformations, such as into formyl compounds, can shed light on early Earth chemistry and the origins of life (Sandoval & Young, 1973).

  • Copolymer Synthesis and Properties : The electrochemical synthesis of pyrrole–formyl pyrrole copolymer and its properties are studied for potential applications in sensors, showcasing the role of formylpyruvate derivatives in polymer science (Gholami, Moozarm Nia, & Alias, 2015).

  • Formyltetrahydrofolate Enzyme Function : The enzyme formyltetrahydrofolate hydrolase in Escherichia coli is studied for its role in balancing tetrahydrofolate pools, which is crucial for understanding cellular metabolism and its regulation (Nagy, Marolewski, Benkovic, & Zalkin, 1995).

Future Directions

A recent study has reported the engineering of a formyl phosphate reductase variant with improved formyl phosphate conversion in vivo by suppressing cross-talk with native metabolism. This research suggests potential future directions in expanding the landscape of synthetic formate assimilation .

properties

IUPAC Name

2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSWHPLZBZVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147808
Record name 3-Formylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formylpyruvate

CAS RN

1069-50-7
Record name 3-Formylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Formylpyruvate
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Formylpyruvate
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Formylpyruvate
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Formylpyruvate
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Formylpyruvate
Reactant of Route 6
Formylpyruvate

Citations

For This Compound
145
Citations
GK Watson, C Houghton, RB Cain - Biochemical Journal, 1974 - portlandpress.com
… converted into a new product, 3-formylpyruvate, with an extinction maximum now at 279nm. 6. Both Compound I and 3-formylpyruvate were metabolized by extracts but at very different …
Number of citations: 41 portlandpress.com
D Claus - Biochemical and Biophysical Research …, 1965 - Elsevier
… stituent a compound was found which behaved like anti-keto acid and whiuh formed l3-formylpyruvate … B-formylpyruvate was no longer formed. … rates of the release of B-formylpyruvate …
Number of citations: 38 www.sciencedirect.com
GK Watson, C Houghton, RB Cain - Biochem. J, 1974 - core.ac.uk
… converted into a new product, 3-formylpyruvate, with an extinction maximum now at 279nm. 6. Both Compound I and 3-formylpyruvate were metabolized by extracts but at very different …
Number of citations: 10 core.ac.uk
Z Alimajstorovic, SP Mollan, O Grech… - Journal of Proteome …, 2022 - ACS Publications
… We identified annotated metabolites in CSF, formylpyruvate and maleylpyruvate/fumarylpyruvate, which were present at lower concentrations in IIH compared to control subjects and …
Number of citations: 5 pubs.acs.org
J Preiss - Methods in Enzymology, 1966 - Elsevier
Publisher Summary This chapter discusses the synthesis of bacterial alginate lyase. The enzyme occurs in an organism isolated from Potomac Bay mud capable of utilizing alginic acid …
Number of citations: 10 www.sciencedirect.com
AC Stoolmiller - Methods in Enzymology, 1975 - Elsevier
Publisher Summary This chapter discusses DL- and L-2-Keto-3-deoxyarabonate. DL-2-Keto-3-deoxyarabonate is prepared by the condensation of oxaloacetate and glycolaldehyde. L-2…
Number of citations: 2 www.sciencedirect.com
D Charon, L Szabó - European Journal of Biochemistry, 1972 - Wiley Online Library
… It therefore appears that the same reaction (or a similar one) as that responsible for the formation of 3-formylpyruvate from N-acetylneuraminic acid is also operative in the case of 5-0-…
Number of citations: 39 febs.onlinelibrary.wiley.com
IW Davidson, CJ Lawson, IW Sutherland - Microbiology, 1977 - microbiologyresearch.org
The alginate depolymerase associated with bacteriophage infection of Azotobacter vinelandii has been used in the analysis of sodium alginate. The enzyme degraded the …
Number of citations: 81 www.microbiologyresearch.org
J Vaitekūnas, R Gasparavičiūtė, J Stankevičiūtė… - Microorganisms, 2020 - mdpi.com
… The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate. Thus, the degradation of 4-hydroxypyridine in Arthrobacter sp. …
Number of citations: 6 www.mdpi.com
MB Perry, GA Adams - Biochemical and Biophysical Research …, 1967 - Elsevier
… reduction to give a 2-deoxyheptose,(c) its enzymic degradation by 3-deoxyoctulosonate aldolase to yield pyruvate and a-arabinose and (d) the rate of liberation of@-formylpyruvate on …
Number of citations: 9 www.sciencedirect.com

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